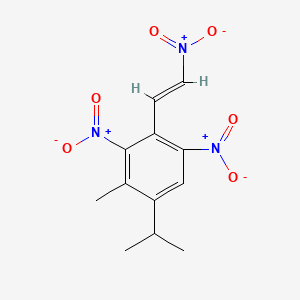
trans-4-Isopropyl-3-methyl-beta,2,6-trinitrostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene is an organic compound with a complex structure characterized by multiple nitro groups and a nitrovinyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene typically involves nitration reactions. One common method is the nitration of a suitable precursor, such as 4-isopropyl-3-methylbenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The nitrovinyl group can undergo conjugation with nucleophiles, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dinitrotoluene: Similar structure but lacks the isopropyl and nitrovinyl groups.
4-Methyl-1,2-dinitrobenzene: Similar nitro substitution pattern but different alkyl substituents.
2-Methyl-1,3-dinitrobenzene: Similar nitro substitution pattern but different positions of the nitro groups
Uniqueness
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene is unique due to the presence of both isopropyl and nitrovinyl groups, which confer distinct chemical properties and reactivity compared to other dinitrobenzene derivatives. These structural features make it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
34210-02-1 |
|---|---|
Formule moléculaire |
C12H13N3O6 |
Poids moléculaire |
295.25 g/mol |
Nom IUPAC |
4-methyl-1,3-dinitro-2-[(E)-2-nitroethenyl]-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H13N3O6/c1-7(2)10-6-11(14(18)19)9(4-5-13(16)17)12(8(10)3)15(20)21/h4-7H,1-3H3/b5-4+ |
Clé InChI |
YTIOPNHCAHIHFP-SNAWJCMRSA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1C(C)C)[N+](=O)[O-])/C=C/[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=C(C=C1C(C)C)[N+](=O)[O-])C=C[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
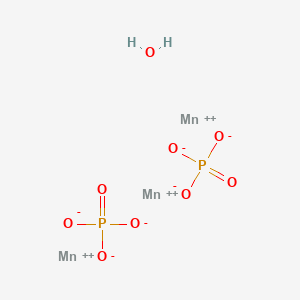
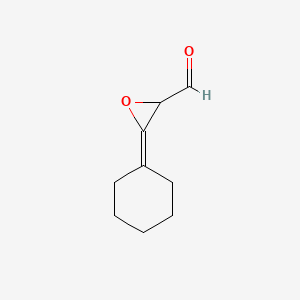
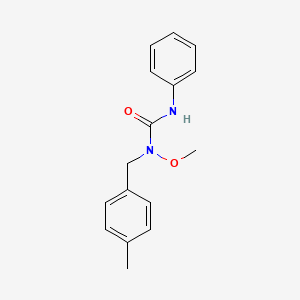
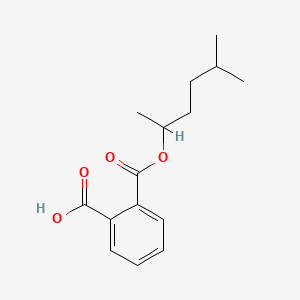
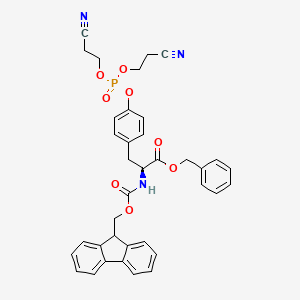

![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
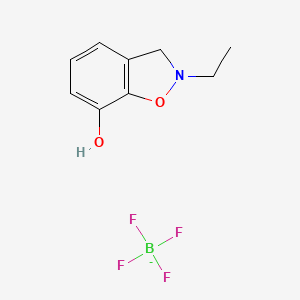
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)


